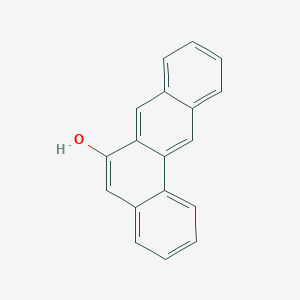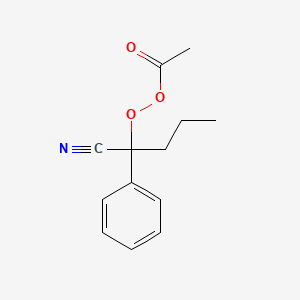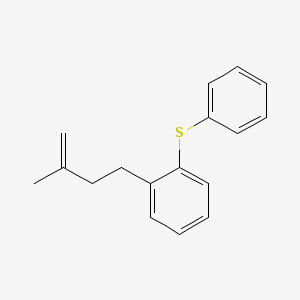![molecular formula C9H14O2S B14623314 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-24-8](/img/structure/B14623314.png)
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2-methylfuran with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed thiol-ene reaction, where 2-methylfuran is reacted with butanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring may interact with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Methylfuran-3-yl)sulfanyl]butanal
- 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-one
Uniqueness
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is unique due to its specific combination of a furan ring, a sulfanyl group, and a butanol backbone. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59190-24-8 |
|---|---|
Formule moléculaire |
C9H14O2S |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
3-(2-methylfuran-3-yl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C9H14O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-6,8,10H,1-3H3 |
Clé InChI |
UIORXVYLBHXHOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)SC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


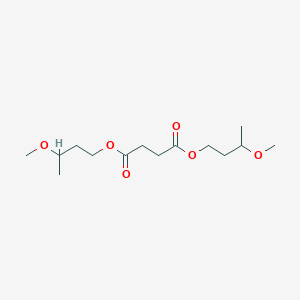

arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
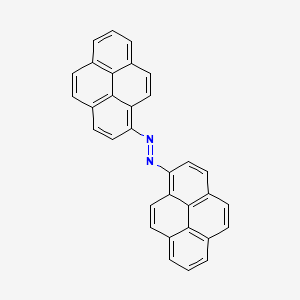


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
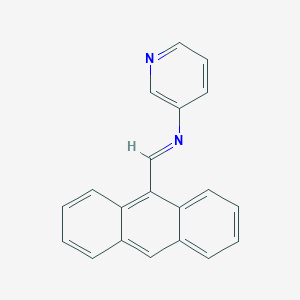

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
